(E)-2-phenylethene-1-sulfinic acid
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Overview
Description
(E)-2-Phenylethene-1-sulfinic acid is an organic compound characterized by the presence of a phenyl group attached to an ethene backbone, with a sulfinic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-2-phenylethene-1-sulfinic acid typically involves the reaction of styrene with sulfur dioxide in the presence of a catalyst. This process can be carried out under mild conditions, often using a radical initiator to facilitate the addition of sulfur dioxide to the double bond of styrene.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of advanced catalytic systems can enhance the yield and selectivity of the desired product.
Chemical Reactions Analysis
Types of Reactions: (E)-2-Phenylethene-1-sulfinic acid undergoes various chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to a sulfonic acid group using oxidizing agents such as hydrogen peroxide.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, mild acidic conditions.
Reduction: Sodium borohydride, methanol as a solvent.
Substitution: Electrophiles such as bromine or nitronium ions, often in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: (E)-2-Phenylethene-1-sulfonic acid.
Reduction: (E)-2-Phenylethene-1-sulfide.
Substitution: Various substituted phenylethene derivatives.
Scientific Research Applications
(E)-2-Phenylethene-1-sulfinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of sulfonic acid derivatives.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (E)-2-phenylethene-1-sulfinic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfinic acid group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Styrene: Lacks the sulfinic acid group, making it less reactive in certain chemical transformations.
Phenylsulfinic Acid: Contains a sulfinic acid group but lacks the ethene backbone, resulting in different reactivity and applications.
Phenylethene-1-sulfonic Acid: Similar structure but with a sulfonic acid group, leading to different chemical properties and uses.
Uniqueness: (E)-2-phenylethene-1-sulfinic acid is unique due to the presence of both a phenyl group and a sulfinic acid group attached to an ethene backbone. This combination imparts distinct reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
(E)-2-phenylethenesulfinic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2S/c9-11(10)7-6-8-4-2-1-3-5-8/h1-7H,(H,9,10)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBPHKWNOKKNYKP-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
714191-34-1 |
Source
|
Record name | (E)-2-phenylethene-1-sulfinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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